molecular formula C11H16N2O4 B155717 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester CAS No. 1975-87-7

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester

Cat. No.: B155717
CAS No.: 1975-87-7
M. Wt: 240.26 g/mol
InChI Key: HSLTZBCHVYFTBO-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,3-diazaspiro[45]decane-6-carboxylic acid ethyl ester is a chemical compound with a unique spirocyclic structure This compound is part of the diazaspirodecane family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethyl chloroformate and a suitable diazaspirodecane precursor. The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base to facilitate the formation of the ethoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester stands out due to the presence of the ethoxycarbonyl group, which enhances its reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and contributes to its unique properties.

Properties

CAS No.

1975-87-7

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-2-17-8(14)7-5-3-4-6-11(7)9(15)12-10(16)13-11/h7H,2-6H2,1H3,(H2,12,13,15,16)

InChI Key

HSLTZBCHVYFTBO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCCC12C(=O)NC(=O)N2

Canonical SMILES

CCOC(=O)C1CCCCC12C(=O)NC(=O)N2

Synonyms

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester

Origin of Product

United States

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